5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
5,7-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-16-15(13-7-3-1-4-8-13)11-21(17(16)19-12-20-18)14-9-5-2-6-10-14/h1-12H,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLWLZPZXNOVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677523 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Cyclocondensation of 4-Amino-5-phenylpyrimidine Derivatives
A foundational approach involves the cyclocondensation of 4-amino-5-phenylpyrimidine with phenylacetonitrile under acidic conditions. This method leverages the nucleophilic reactivity of the amino group to form the pyrrolo[2,3-d]pyrimidine core. Reaction conditions typically involve refluxing in acetic acid or polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 120–140°C |
| Solvent | Acetic acid/PPA |
| Time | 6–8 hours |
| Yield | 45–55% |
This route is limited by moderate yields due to competing side reactions, necessitating chromatographic purification.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Introducing phenyl groups at positions 5 and 7 can be achieved via Suzuki-Miyaura cross-coupling. Starting from 5,7-dibromo-7H-pyrrolo[2,3-d]pyrimidin-4-ol, phenylboronic acid is coupled using Pd(PPh₃)₄ as a catalyst.
Optimized Coupling Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 80°C |
| Yield | 68–72% |
This method offers superior regioselectivity and scalability, though it requires anhydrous conditions and inert atmosphere.
Reaction Mechanism and Intermediate Analysis
Cyclocondensation Pathway
The cyclocondensation mechanism proceeds through:
- Protonation of the pyrimidine amino group, enhancing electrophilicity.
- Nucleophilic attack by phenylacetonitrile’s α-carbon, forming a tetrahedral intermediate.
- Cyclization via intramolecular dehydration, yielding the pyrrolo-pyrimidine core.
Critical Intermediate
4-(Phenylmethylene)-5-phenylpyrimidin-2-amine is isolated at 3-hour reaction intervals, confirming the stepwise mechanism.
Cross-Coupling Dynamics
The Suzuki reaction follows a standard oxidative addition-transmetallation-reductive elimination sequence. Key challenges include preventing homo-coupling of phenylboronic acid, mitigated by precise stoichiometric control (1:2.2 pyrrolo-pyrimidine:boronic acid ratio).
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Industrial protocols emphasize solvent recovery via distillation (e.g., DMF recovery >85%) and Pd catalyst recuperation using scavenger resins, reducing costs by ~30%.
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reaction uniformity, achieving 92% conversion in 2-hour residence times at 100°C, compared to 68% in batch processes.
Analytical Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.42 | s | H-2 |
| 7.65–7.22 | m | Phenyl protons |
| 6.88 | s | H-6 |
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.4 min.
Applications and Derivative Synthesis
Kinase Inhibition Profiling
5,7-Diphenyl derivatives exhibit IC₅₀ values of 0.12 µM against MAP4K4, highlighting potential in treating cardiomyopathy and reperfusion injuries.
Anticancer Activity
Preliminary screens show 48% inhibition of A549 lung cancer cells at 10 µM, though toxicity profiles require optimization.
Comparative Analysis with Analogues
| Compound | Yield (%) | MAP4K4 IC₅₀ (µM) |
|---|---|---|
| 5,7-Diphenyl derivative | 72 | 0.12 |
| 5-Phenyl-7-benzyl analogue | 65 | 0.18 |
| Unsubstituted core | 55 | >10 |
The diphenyl substitution enhances target affinity by 15-fold compared to monosubstituted analogues.
Chemical Reactions Analysis
Types of Reactions
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to anti-cancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitution Patterns and Molecular Properties
The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidin-4-ol derivatives are highly dependent on substituent placement. Below is a comparative analysis of key analogs:
Table 1. Structural and Molecular Comparison of Pyrrolo[2,3-d]pyrimidin-4-ol Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., bromo, chloro) enhance stability but may reduce solubility .
- Methoxy and methyl groups improve bioavailability by modulating lipophilicity .
- Pyrano-fused analogs (e.g., pyrano[2,3-d]pyrimidin-4-ol) exhibit distinct ring strain and hydrogen-bonding profiles compared to pyrrolo derivatives .
Biological Activity
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS No. 287177-12-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C18H13N3O
- Molecular Weight : 287.32 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with two phenyl groups attached at positions 5 and 7.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, a study evaluated several derivatives and found that certain compounds displayed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These derivatives also showed potent biofilm inhibition capabilities compared to traditional antibiotics like Ciprofloxacin.
| Compound | MIC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| This compound | 0.22 | Significant |
| Ciprofloxacin | Varies | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, a study indicated that compounds derived from this structure exhibited cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 29 to 59 µM . The most potent derivative showed significant inhibition against key enzymes involved in cancer progression such as EGFR and CDK2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 40 | Induces apoptosis via caspase activation |
| MDA-MB-231 | 50 | Cell cycle arrest in G1 phase |
| HeLa | 59 | Upregulation of pro-apoptotic proteins |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of dihydrofolate reductase (DHFR) and DNA gyrase with IC50 values ranging between 0.52–2.67 μM .
- Induction of Apoptosis : In cancer cells, treatment with this compound leads to increased levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic Bcl-2 levels .
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound alters the distribution of cells across different phases of the cell cycle, promoting a higher percentage in the G1 phase and reducing those in the S and G2/M phases .
Case Studies
A case study involving the use of this compound in animal models demonstrated its potential as a therapeutic agent against tumors. The study observed significant tumor size reduction in treated groups compared to controls, suggesting effective in vivo anticancer activity.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, and how can they be addressed methodologically?
- Answer : Synthesis of this compound often involves multi-step reactions, including cyclization and functionalization steps. A common challenge is achieving regioselectivity during cyclization. For example, intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate require precise coupling conditions (e.g., using Fe(acac)₃ as a catalyst) to avoid side products . Optimizing reaction parameters (temperature, solvent polarity, and catalyst loading) and employing HPLC monitoring can improve yields .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer : High-resolution ¹H/¹³C NMR is critical for verifying the pyrrolo-pyrimidine core and substituent positions. For instance, the C5 proton in analogous compounds appears as a singlet near δ 6.9–7.1 ppm in DMSO-d₆, while NH protons resonate at δ 11.8–12.1 ppm . X-ray crystallography (e.g., single-crystal studies) resolves ambiguities in regiochemistry, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
Q. How can researchers validate the purity of this compound derivatives?
- Answer : Combustion analysis (C, H, N) and HPLC with UV/Vis detection (e.g., C18 columns, methanol/water mobile phase) are standard. Purity >99% is achievable via recrystallization from methanol or ethanol, as reported for N4-aryl-6-substitutedphenylmethyl derivatives .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data for pyrrolo[2,3-d]pyrimidine analogs?
- Answer : Discrepancies often arise from assay conditions (e.g., cell-line specificity) or solubility issues. For receptor tyrosine kinase inhibitors, comparative studies using in vitro kinase assays (e.g., EGFR, VEGFR2) and molecular docking (e.g., AutoDock Vina) can clarify structure-activity relationships (SAR). For example, fluorophenyl substituents enhance binding affinity due to hydrophobic interactions, as seen in N4-(4-chloro-2-fluorophenyl)-6-(1-naphthylmethyl) derivatives .
Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) affecting reactivity. ADMET prediction tools (e.g., SwissADME) optimize logP and solubility by modifying substituents. For instance, morpholin-4-yl groups in 5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine reduce hepatic toxicity .
Q. What experimental approaches elucidate the mechanism of action for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors?
- Answer : Competitive binding assays (e.g., fluorescence anisotropy) and X-ray co-crystallography with target kinases (e.g., PDB: 3JA) reveal binding modes. For example, the 7H-pyrrolo[2,3-d]pyrimidine core occupies the ATP-binding pocket, while aryl groups stabilize hydrophobic regions . Time-resolved FRET assays further quantify inhibition kinetics .
Q. How do structural modifications at the C4 and C7 positions influence the compound’s stability under physiological conditions?
- Answer : Chlorination at C4 (as in 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) increases metabolic stability by reducing CYP450-mediated oxidation. Conversely, hydroxylation at C4 (e.g., 5-hydroxy derivatives) enhances solubility but may reduce plasma half-life. Stability studies in simulated gastric fluid (pH 1.2) and human liver microsomes provide quantitative degradation profiles .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
